Cas no 915922-95-1 (2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline)

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is a versatile organic compound featuring both an imidazole and an aniline moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the 2-methylimidazole group enhances its reactivity in nucleophilic substitutions, while the aniline functionality allows for further derivatization, such as diazotization or coupling reactions. This compound exhibits good stability under standard conditions and is soluble in common organic solvents, facilitating its use in diverse synthetic applications. Its structural properties make it particularly useful in the development of biologically active molecules, including potential drug candidates and specialty chemicals. Proper handling and storage are recommended to maintain its integrity.
2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline structure
915922-95-1 structure
Product Name:2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline
CAS No:915922-95-1
MF:C11H13N3
MW:187.241021871567
CID:1036916
PubChem ID:20113373
Update Time:2025-05-20

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline
    • 2-[(2-methylimidazol-1-yl)methyl]aniline
    • BENZENAMINE, 2-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]-
    • 2-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]BENZENAMINE
    • SCHEMBL4086994
    • 2-[(2-METHYL-1H-IMIDAZOL-1-YL)METHYL]ANILINE
    • DTXSID20602621
    • 915922-95-1
    • AKOS000153906
    • DB-354612
    • MDL: MFCD08059948
    • Inchi: 1S/C11H13N3/c1-9-13-6-7-14(9)8-10-4-2-3-5-11(10)12/h2-7H,8,12H2,1H3
    • InChI Key: XHAMXDSRQGASLM-UHFFFAOYSA-N
    • SMILES: N1(C=CN=C1C)CC1C=CC=CC=1N

Computed Properties

  • Exact Mass: 187.110947427g/mol
  • Monoisotopic Mass: 187.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.14

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline Pricemore >>

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Additional information on 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline: A Comprehensive Overview

The compound with CAS No. 915922-95-1, commonly referred to as 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an aniline moiety with a methyl-substituted imidazole ring. The imidazole ring, a five-membered heterocyclic structure, is known for its versatility in chemical reactivity and biological activity. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

The synthesis of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline involves a multi-step process that typically begins with the preparation of the imidazole derivative. Researchers have explored various methods to optimize the synthesis, including the use of microwave-assisted techniques and catalytic systems to enhance reaction efficiency. These advancements have not only improved the yield but also reduced the environmental footprint of the production process. The compound's structure allows for further functionalization, making it a valuable building block in medicinal chemistry.

One of the most promising areas of research involving this compound is its application in drug design. The aniline group is known for its ability to interact with biological systems, particularly in modulating enzyme activity and receptor binding. Recent studies have demonstrated that 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline exhibits potent inhibitory effects on certain kinases, which are critical targets in cancer therapy. This finding has sparked interest in exploring its potential as a lead compound for developing anti-cancer drugs.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The imidazole moiety's ability to form coordination complexes has led to its use in designing novel materials with specific electronic and mechanical properties. For instance, researchers have reported the successful synthesis of metallopolymers incorporating this compound, which exhibit enhanced conductivity and stability under various conditions.

The toxicity profile of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline has been a subject of recent scrutiny. Preclinical studies indicate that while the compound demonstrates significant biological activity, it also poses potential risks at higher doses. Regulatory agencies are currently evaluating its safety profile to determine its suitability for clinical trials. These findings underscore the importance of rigorous safety assessments in drug development.

Looking ahead, the versatility of CAS No. 915922-95-1 suggests that it will continue to play a pivotal role in both academic and industrial research. Its unique structure and diverse reactivity make it an ideal candidate for exploring new chemical space and discovering innovative therapeutic agents. As research progresses, it is anticipated that this compound will contribute significantly to advancing our understanding of molecular interactions and their implications in human health.

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